molecular formula C7H7I2NO B3009627 3,5-Diiodo-4-methoxyaniline CAS No. 496801-28-6

3,5-Diiodo-4-methoxyaniline

Cat. No. B3009627
CAS RN: 496801-28-6
M. Wt: 374.948
InChI Key: HSUJYIOBQDIMPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Diiodo-4-methoxyaniline is a derivative of aniline, where the aniline molecule is substituted with two iodine atoms at the 3 and 5 positions and a methoxy group at the 4 position. This compound is structurally related to other methoxyaniline derivatives, which have been studied for their various physical, chemical, and biological properties. Although the specific compound 3,5-diiodo-4-methoxyaniline is not directly mentioned in the provided papers, insights can be drawn from related compounds.

Synthesis Analysis

The synthesis of related methoxyaniline compounds involves multi-step reactions starting from commercially available precursors. For instance, the synthesis of 5-(ethylsulfonyl)-2-methoxyaniline, a compound with a methoxyaniline fragment, was achieved in four steps with an overall yield of 59% . This suggests that the synthesis of 3,5-diiodo-4-methoxyaniline could potentially be carried out through a similar multi-step process, starting with an appropriate iodinated aniline precursor and introducing the methoxy group at the correct position.

Molecular Structure Analysis

The molecular structure of methoxyaniline derivatives has been extensively studied using spectroscopic methods such as FT-IR, FT-Raman, and NMR, as well as computational methods like DFT . These studies provide detailed information on the vibrational frequencies, electronic properties, and molecular geometries of the compounds. For 3,5-diiodo-4-methoxyaniline, one could expect similar analyses to reveal the influence of the iodine substituents on the electronic distribution and molecular conformation.

Chemical Reactions Analysis

Methoxyaniline derivatives participate in various chemical reactions due to their reactive amino and methoxy groups. The presence of halogen substituents, such as iodine, can further influence their reactivity. For example, halogenated salicylideneanilines exhibit different luminescence properties based on their structural form and the presence of water of crystallization . The chemical behavior of 3,5-diiodo-4-methoxyaniline would likely be influenced by the electron-withdrawing effects of the iodine atoms, which could affect its participation in electrophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxyaniline derivatives can be characterized by their spectroscopic signatures, nonlinear optical properties, and hydrogen-bonding patterns . For instance, the small energy gap between the frontier molecular orbitals of a related compound indicated potential nonlinear optical activity . The hydrogen-bonding patterns and crystal packing can be elucidated through X-ray crystallography and spectroscopic methods . These techniques could be applied to 3,5-diiodo-4-methoxyaniline to determine its solid-state properties and potential applications in materials science.

Scientific Research Applications

1. Synthesis in Organic Chemistry

3,5-Diiodo-4-methoxyaniline is used in the synthesis of various organic compounds. Kapoor, Kapoor, and Singh (2010) demonstrated its role in the synthesis of ring-substituted aminobenzenesulphonic acids, which are formed via proton transfer under thermal and microwave irradiations (I. Kapoor, M. Kapoor, & Gurdip Singh, 2010).

2. Precursor to Protein-Kinase Inhibitors

The compound serves as a precursor in the development of various protein-kinase inhibitors or enzyme modulators. Murár et al. (2013) noted its significance in the structure of compounds possessing antitumor properties and as a fragment for several potent inhibitors of VEGFR2, a key angiogenic receptor (Miroslav Murár, G. Addová, & A. Boháč, 2013).

3. Environmental Chemistry Applications

In environmental chemistry, it has been evaluated for the degradation of hazardous compounds in aqueous solutions. Chaturvedi and Katoch (2020) researched its role in Fenton-like oxidation for the removal of methoxyanilines from wastewater (N. Chaturvedi & S. Katoch, 2020).

4. Luminescent Properties in Solid State

Tsuchimoto et al. (2016) studied its derivatives, focusing on their structural and luminescence properties in the solid state. They found variations in fluorescence intensities and structural differences in crystals containing derivatives of 3,5-Diiodo-4-methoxyaniline (M. Tsuchimoto, Narihiro Yoshida, Atsuki Sugimoto, N. Teramoto, & K. Nakajima, 2016).

5. In Fluorescent Probes for Metal Ions

Hu et al. (2010) explored its use in Schiff base fluorescent probes, demonstrating its sensitivity toward transition metal ions, showing on/off behavior in fluorescence which is significant in detecting and quantifying specific metal ions (Yuan Hu, Qian-qian Li, Hua Li, Qian-ni Guo, Yun-guo Lu, & Zao-ying Li, 2010).

6. Polymer Synthesis and Conductivity Studies

It has been used in polymer synthesis, contributing to the development of new conducting polymers with potential industrial applications. Macinnes and Funt (1988) discussed its polymerization to produce poly-o-methoxyaniline, a soluble conducting polymer with applications in electronics (D. Macinnes & B. Funt, 1988).

7. Corrosion Inhibition Studies

It has been investigated for its effectiveness in inhibiting corrosion of metals. Bentiss et al. (2009) studied the inhibition performance of its derivatives on mild steel in hydrochloric acid, demonstrating significant inhibition efficiency (F. Bentiss, C. Jama, B. Mernari, H. Attari, Lamia El Kadi, M. Lebrini, M. Traisnel, & M. Lagrenée, 2009).

properties

IUPAC Name

3,5-diiodo-4-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7I2NO/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUJYIOBQDIMPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1I)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7I2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Diiodo-4-methoxyaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.